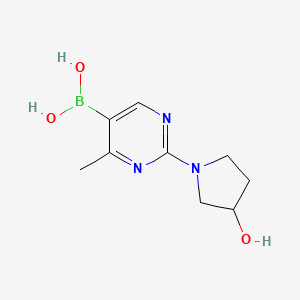
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid typically involves the introduction of the boronic acid moiety to a pyrimidine scaffold. One common method is the borylation of pyrimidine derivatives using boron reagents under catalytic conditions. For instance, the reaction can be catalyzed by palladium complexes in the presence of a base, leading to the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves scalable methods such as the use of pinacol boronic esters, which can be converted to the corresponding boronic acids through hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacolborane: A borane derivative used in hydroboration reactions.
Bortezomib: A boronic acid-based drug used in cancer therapy.
Uniqueness
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is unique due to its pyrimidine scaffold, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .
Properties
Molecular Formula |
C9H14BN3O3 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
[2-(3-hydroxypyrrolidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H14BN3O3/c1-6-8(10(15)16)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14-16H,2-3,5H2,1H3 |
InChI Key |
MPAMDIVBAZLTOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCC(C2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















